An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 2-bromobenzylphosphonate for Advanced Research Applications
An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 2-bromobenzylphosphonate for Advanced Research Applications
Introduction: The Significance of Diethyl 2-bromobenzylphosphonate in Modern Drug Discovery
The Power of Multinuclear NMR in Structural Verification
A complete structural characterization of Diethyl 2-bromobenzylphosphonate necessitates a multi-pronged NMR approach, leveraging the unique information provided by different nuclei:
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¹H NMR provides detailed information about the proton environment, including the number of distinct proton sets, their chemical environment (shielding/deshielding), and their connectivity through spin-spin coupling.
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¹³C NMR reveals the carbon framework of the molecule. With proton decoupling, it provides a count of the unique carbon atoms and their chemical shifts, which are indicative of their hybridization and surrounding functional groups. The natural abundance of ³¹P (100%) often results in observable coupling to nearby carbon atoms, providing valuable connectivity information.[1]
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³¹P NMR is highly specific to the phosphorus atom and is extremely sensitive to its oxidation state and chemical environment.[2] The chemical shift of the phosphorus nucleus is a key diagnostic tool for confirming the presence and nature of the phosphonate group.
Predicted NMR Spectroscopic Data for Diethyl 2-bromobenzylphosphonate
The following sections provide a detailed prediction and interpretation of the NMR spectra of Diethyl 2-bromobenzylphosphonate. These predictions are based on the analysis of published data for closely related compounds, including diethyl benzylphosphonate[1][3][4], diethyl (4-bromobenzyl)phosphonate, and other substituted benzylphosphonates.
¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of Diethyl 2-bromobenzylphosphonate is predicted to exhibit four distinct sets of signals. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm and are predicted for a solution in deuterated chloroform (CDCl₃), a common solvent for such compounds.[5]
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Aromatic Protons (δ 7.1-7.6 ppm, 4H, multiplet): The four protons on the benzene ring will appear in the aromatic region. Due to the ortho-bromo substituent, these protons are chemically non-equivalent and will likely give rise to a complex multiplet. The proton ortho to the bromine atom is expected to be the most deshielded.
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Benzylic Protons (-CH₂-P, δ ~3.4-3.6 ppm, 2H, doublet): The two benzylic protons are chemically equivalent and are coupled to the phosphorus nucleus. This results in a characteristic doublet. The chemical shift is downfield due to the proximity of the aromatic ring and the electron-withdrawing phosphonate group. The expected coupling constant (²JH-P) is in the range of 21-23 Hz, a typical value for two-bond coupling in benzylphosphonates.[4]
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Methylene Protons (-O-CH₂-CH₃, δ ~4.1 ppm, 4H, quintet or doublet of quartets): The four methylene protons of the two ethyl groups are chemically equivalent. They are coupled to the three methyl protons (³JH-H) and the phosphorus nucleus (³JH-P). This will result in a complex multiplet, often appearing as a quintet or a doublet of quartets.
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Methyl Protons (-O-CH₂-CH₃, δ ~1.3 ppm, 6H, triplet): The six methyl protons of the two ethyl groups are chemically equivalent and are coupled to the adjacent methylene protons, resulting in a triplet with a typical ³JH-H coupling constant of approximately 7 Hz.
¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of Diethyl 2-bromobenzylphosphonate is predicted to show 7 unique carbon signals. The chemical shifts are referenced to the solvent signal of CDCl₃ (δ 77.16 ppm). A key feature of the ¹³C NMR spectrum of organophosphonates is the presence of carbon-phosphorus coupling (nJC-P), which provides invaluable structural information.[1]
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Aromatic Carbons (δ 127-135 ppm): Six signals are expected in the aromatic region. The carbon atom bearing the bromine (C-Br) is expected to be significantly shielded compared to the unsubstituted benzene (δ 128.5 ppm). The other aromatic carbon signals will also be influenced by the bromo and phosphonatomethyl substituents.
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Benzylic Carbon (-CH₂-P, δ ~34-36 ppm, doublet): This carbon will appear as a doublet due to one-bond coupling with the phosphorus atom (¹JC-P). This coupling is typically large, in the range of 135-140 Hz.[4]
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Methylene Carbon (-O-CH₂-CH₃, δ ~62 ppm, doublet): The methylene carbons of the ethyl groups will also be coupled to the phosphorus atom (²JC-P), resulting in a doublet with a smaller coupling constant of approximately 6-7 Hz.[4]
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Methyl Carbon (-O-CH₂-CH₃, δ ~16 ppm, doublet): The methyl carbons of the ethyl groups will show a three-bond coupling to the phosphorus atom (³JC-P), appearing as a doublet with a coupling constant of around 5-6 Hz.[4]
³¹P NMR Spectrum: The Definitive Signature
The proton-decoupled ³¹P NMR spectrum provides a single, sharp signal that is highly diagnostic for the phosphonate group.
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Phosphonate Phosphorus (δ ~24-27 ppm): The chemical shift of the phosphorus atom in benzylphosphonates is typically found in this region, referenced to an external standard of 85% H₃PO₄ (δ 0 ppm).[2][4] The presence of the electron-withdrawing bromine atom on the benzene ring is expected to have a minor deshielding effect compared to the unsubstituted diethyl benzylphosphonate.
Summary of Predicted NMR Data
The predicted NMR data for Diethyl 2-bromobenzylphosphonate is summarized in the table below for easy reference.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.1 - 7.6 | multiplet | - | 4 x Ar-H |
| ¹H | ~3.4 - 3.6 | doublet | ²JH-P ≈ 21-23 | P-CH₂-Ar |
| ¹H | ~4.1 | quintet / dq | ³JH-H ≈ 7, ³JH-P ≈ 7 | 2 x O-CH₂-CH₃ |
| ¹H | ~1.3 | triplet | ³JH-H ≈ 7 | 2 x O-CH₂-CH₃ |
| ¹³C | 127 - 135 | singlets/doublets | nJC-P | 6 x Ar-C |
| ¹³C | ~34 - 36 | doublet | ¹JC-P ≈ 135-140 | P-CH₂-Ar |
| ¹³C | ~62 | doublet | ²JC-P ≈ 6-7 | 2 x O-CH₂-CH₃ |
| ¹³C | ~16 | doublet | ³JC-P ≈ 5-6 | 2 x O-CH₂-CH₃ |
| ³¹P | ~24 - 27 | singlet | - | P=O |
Experimental Protocol for NMR Data Acquisition: A Self-Validating System
To obtain high-quality, reproducible NMR data for Diethyl 2-bromobenzylphosphonate, a standardized and well-controlled experimental procedure is essential.
1. Sample Preparation:
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Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal.[5]
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Concentration: Prepare a solution of approximately 5-10 mg of Diethyl 2-bromobenzylphosphonate in 0.5-0.7 mL of CDCl₃. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable acquisition time.
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Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the ¹H and ¹³C NMR spectra to 0 ppm.
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Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.
2. NMR Spectrometer Setup and Data Acquisition:
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.
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Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the resonance frequencies of ¹H, ¹³C, and ³¹P and matched to the impedance of the spectrometer's electronics to ensure maximum sensitivity.
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Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
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Acquisition Parameters:
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¹H NMR: A standard single-pulse experiment is used. Typical parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. 16 to 32 scans are usually sufficient.
-
¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
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³¹P NMR: A proton-decoupled single-pulse experiment is used. Due to the high sensitivity of the ³¹P nucleus, a relatively small number of scans (e.g., 64-128) is usually adequate.
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3. Data Processing and Analysis:
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Fourier Transformation: The acquired free induction decays (FIDs) are converted into frequency-domain spectra using a Fourier transform.
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Phasing and Baseline Correction: The spectra are phased to ensure that all peaks are in the pure absorption mode, and the baseline is corrected to be flat.
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Referencing: The spectra are referenced to the TMS signal (¹H and ¹³C) or an external 85% H₃PO₄ standard (³¹P).
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Peak Picking and Integration: The chemical shifts of all peaks are determined, and for the ¹H NMR spectrum, the integrals of the signals are calculated to determine the relative number of protons.
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Coupling Constant Measurement: The coupling constants (J) are measured from the splitting patterns of the signals.
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of Diethyl 2-bromobenzylphosphonate and highlights the key predicted NMR correlations.
Caption: Molecular structure and key predicted NMR correlations.
Conclusion and Future Outlook
This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H, ¹³C, and ³¹P NMR spectroscopic data of Diethyl 2-bromobenzylphosphonate. By leveraging data from structurally similar compounds and applying fundamental NMR principles, we have constructed a reliable and scientifically sound interpretation of its spectral features. The detailed experimental protocol outlined herein provides a robust framework for researchers to obtain high-quality data for this and other related organophosphorus compounds. As a key building block in medicinal chemistry and drug development, a thorough understanding of the spectroscopic properties of Diethyl 2-bromobenzylphosphonate is crucial for accelerating the discovery of new and effective therapeutics.
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